Tetryl

描述

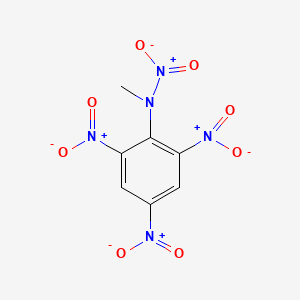

Structure

2D Structure

3D Structure

属性

IUPAC Name |

N-methyl-N-(2,4,6-trinitrophenyl)nitramide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N5O8/c1-8(12(19)20)7-5(10(15)16)2-4(9(13)14)3-6(7)11(17)18/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGUIVNYEYSCPNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N5O8, Array | |

| Record name | TETRYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7962 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0959 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7047770 | |

| Record name | Trinitrophenylmethylnitramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tetryl appears as a yellow crystalline solid high explosive. Toxic by ingestion and skin absorption. A skin irritant. Will explode if heated above 370 °F. Used as a detonating explosive. The primary hazard is the blast of an instantaneous explosion and not flying projectiles and fragments., Colorless to yellow, odorless, crystalline solid; [NIOSH], ODOURLESS COLOURLESS-TO-YELLOW CRYSTALS., Colorless to yellow, odorless, crystalline solid. | |

| Record name | TETRYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7962 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetryl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/652 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TETRYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0959 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Tetryl | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0607.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

356 to 374 °F at 760 mmHg (Explodes) (NIOSH, 2023), 187 °C (explodes), 356-374 °F (Explodes) | |

| Record name | TETRYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7962 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2857 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tetryl | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0607.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

Explodes (NIOSH, 2023), Flash point: explodes in air at 187C, explodes in air at 187 °C, Explodes | |

| Record name | TETRYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7962 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2857 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0959 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Tetryl | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0607.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

0.02 % (NIOSH, 2023), Sol in alc, ether, glacial acetic acid, benzene, In water, 74 mg/L @ 25 °C, Solubility in water: none, 0.02% | |

| Record name | TETRYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7962 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2857 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0959 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Tetryl | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0607.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.57 (NIOSH, 2023) - Denser than water; will sink, 1.57, Relative density (water = 1): 1.57 | |

| Record name | TETRYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7962 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2857 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0959 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Tetryl | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0607.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

less than 1 mmHg (NIOSH, 2023), 0.00000012 [mmHg], 1.2X10-7 mm Hg @ 25 °C /Estimated/, Vapor pressure, kPa at 20 °C:, <1 mmHg | |

| Record name | TETRYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7962 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetryl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/652 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TETRYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2857 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0959 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Tetryl | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0607.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless to yellow, crystalline solid, MONOCLINIC CRYSTALS | |

CAS No. |

479-45-8 | |

| Record name | TETRYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7962 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetryl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=479-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetryl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000479458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetryl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2166 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, N-methyl-N,2,4,6-tetranitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trinitrophenylmethylnitramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methyl-N,2,4,6-tetranitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.848 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NITRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GJ18911991 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TETRYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2857 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0959 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Aniline, N-methyl-N,2,4,6-tetranitro- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/BY602160.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

268 °F (NIOSH, 2023), 130-132 °C, 130 °C, 268 °F | |

| Record name | TETRYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7962 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2857 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0959 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Tetryl | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0607.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Chemical Properties of Tetryl

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Tetryl (2,4,6-trinitrophenylmethylnitramine), a sensitive secondary high explosive. It details its chemical and physical properties, explosive characteristics, and provides established laboratory-scale synthesis protocols. The information is intended for an audience with a strong background in chemistry and materials science, particularly those involved in energetic materials research and development.

Chemical and Physical Properties

This compound, with the chemical formula C₇H₅N₅O₈, is a yellow crystalline solid.[1][2] It is odorless, though some manufactured forms may have an odor due to impurities.[3] this compound is practically insoluble in water but shows solubility in organic solvents such as acetone, benzene, and glacial acetic acid.[1][2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| IUPAC Name | N-Methyl-N,2,4,6-tetranitroaniline[4] |

| Other Names | 2,4,6-trinitrophenyl-N-methylnitramine, Nitramine, Tetralite, Tetril[3][5] |

| CAS Number | 479-45-8[5] |

| Molecular Formula | C₇H₅N₅O₈[5] |

| Molecular Weight | 287.15 g/mol [5] |

| Appearance | Yellow crystalline solid[1] |

| Odor | Odorless[5] |

| Density | 1.73 g/cm³[5] |

| Melting Point | 129.5 °C (265.1 °F)[5] |

| Boiling Point | Explodes at 187 °C (369 °F)[3][6] |

| Water Solubility | 0.0051 g/100 ml (0.5 °C)[2] |

| Solubility in Acetone | 50.8 g/100 ml (18 °C)[2] |

| Solubility in Benzene | 4.4 g/100 ml (18 °C)[2] |

Explosive Properties

This compound is classified as a sensitive secondary high explosive and has been historically used as a booster in explosive trains to initiate less sensitive main charges, such as TNT.[1][6] It is more sensitive to friction, shock, and spark than TNT.[1] When heated, it melts, then decomposes and explodes.[1]

Table 2: Explosive Properties of this compound

| Property | Value |

| Detonation Velocity | 7,570 m/s[1][5] |

| Shock Sensitivity | Sensitive[1] |

| Friction Sensitivity | Sensitive[1] |

| RE Factor | 1.25[1] |

Synthesis of this compound

Historically, this compound was produced through several methods. The two primary laboratory-scale synthesis routes involve the nitration of dimethylaniline or the reaction of dinitrochlorobenzene with methylamine followed by nitration.

Synthesis from Dimethylaniline

This method, first described by Dutch chemist Karel Hendrik Mertens in 1877, involves the slow addition of a solution of dimethylaniline in concentrated sulfuric acid to concentrated nitric acid.[1]

Materials:

-

N,N-dimethylaniline

-

Concentrated sulfuric acid (99-100%)

-

Concentrated nitric acid (80%)

-

Ice-salt bath

-

Magnetic stirrer

-

Separatory funnel

-

Erlenmeyer flask

-

Beakers

-

Filtration apparatus

-

Benzene

-

Ethyl alcohol

Procedure:

-

Prepare a solution of 20 mL of N,N-dimethylaniline in 130 mL of concentrated sulfuric acid in a 500-mL beaker placed in an ice-salt bath. Maintain the temperature below 25 °C during mixing.

-

Transfer the solution to a separatory funnel.

-

Heat 160 mL of 80% nitric acid in a 500-mL Erlenmeyer flask to 55-60 °C.

-

Slowly add the dimethylaniline-sulfuric acid solution dropwise to the heated nitric acid. Stir the mixture continuously with a magnetic stirrer and maintain the temperature between 65-70 °C. The addition should take approximately one hour.

-

After the addition is complete, continue stirring and maintain the temperature at 65-70 °C for an additional hour.

-

Allow the mixture to cool to room temperature, which will cause crystals of this compound to precipitate.

-

Decant as much of the acid as possible and add the remaining crystals to water.

-

Filter the crystals and wash them thoroughly with water to remove any residual acid.

-

For purification, add the washed crystals to 240 mL of water and boil for one hour, replacing any water that evaporates.

-

Filter the this compound again and grind the crystals into a fine paste with a small amount of water.

-

Add water equal to twelve times the weight of the crystals and boil for 12 hours.

-

Repeat the boiling process with fresh water for another four hours.

-

Filter the crystals and allow them to dry.

-

Dissolve the dried crystals in a minimal amount of benzene and filter to remove any insoluble impurities.

-

Evaporate the benzene and recrystallize the this compound residue from ethyl alcohol.

Synthesis from Dinitrochlorobenzene

A more economical synthesis route involves the reaction of 2,4-dinitrochlorobenzene with methylamine to produce dinitromethylaniline, which is then nitrated.[7]

This process generally follows a two-step pathway: the formation of the dinitromethylaniline intermediate and its subsequent nitration.

Health and Safety Considerations

This compound is a toxic substance and a skin irritant.[1] Exposure can lead to dermatitis, and the dust can irritate the mucous membranes and upper respiratory tract.[1] It is also a dangerous fire and explosion risk, being sensitive to shock, friction, and heat.[1][8] Appropriate personal protective equipment, including gloves, face shields, and respiratory protection, should be used when handling this compound.[8][9]

Environmental Fate

This compound is among the more toxic ordnance compounds but is also relatively degradable.[1] It is expected to be short-lived in the environment and decomposes rapidly in methanol/water solutions and with heat.[1] One of its breakdown products in soil is picric acid.[3]

Conclusion

This compound is a well-characterized high explosive with a long history of use. While its production and use have been largely superseded by more modern explosives like RDX, it remains a compound of interest for historical and research purposes.[1] The synthesis of this compound involves hazardous materials and should only be attempted by trained professionals in a well-equipped laboratory with appropriate safety measures in place.

References

- 1. Synthesis of this compound [a.osmarks.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound - Sciencemadness Wiki [sciencemadness.org]

- 4. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [cdc.gov]

- 5. books.rsc.org [books.rsc.org]

- 6. prepchem.com [prepchem.com]

- 7. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Sciencemadness Discussion Board - this compound - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

The Discovery and Synthesis of 2,4,6-Trinitrophenylmethylnitramine (Tetryl): A Technical History

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the history and synthesis of 2,4,6-trinitrophenylmethylnitramine, commonly known as tetryl. It details the key discoveries, outlines the primary manufacturing processes with experimental protocols, and presents a comprehensive summary of its physicochemical properties. This document is intended for researchers, scientists, and professionals in drug development and related fields who require a technical understanding of this historically significant energetic material.

Discovery and Early History

2,4,6-trinitrophenylmethylnitramine (C₇H₅N₅O₈) is a sensitive secondary high explosive that saw extensive use as a booster in munitions, particularly during the First and Second World Wars.[1][2] Its discovery is credited to the Dutch chemist Karel Hendrik Mertens in 1877, who first synthesized the compound as part of his doctoral dissertation.[2] Mertens' initial synthesis involved the slow mixing of dimethylaniline with concentrated nitric acid in the presence of sulfuric acid.[2]

The structural confirmation of this compound was later established, and an alternative synthesis was developed in 1889 by another Dutch chemist, Pieter van Romburgh, who prepared it from picryl chloride and potassium methylnitramine. This compound was one of the first nitramine explosives to be developed, a class of compounds that includes other powerful explosives like RDX and HMX.[1]

Synthetic Methodologies

Two primary routes have been historically significant for the production of this compound: the nitration of dimethylaniline and a more economical process starting from 2,4-dinitrochlorobenzene and methylamine.

Mertens' Method: Nitration of Dimethylaniline

The original synthesis developed by Mertens involves the direct nitration of dimethylaniline. This method, while historically important, is known to produce various by-products, making purification challenging. A refined version of this approach involves dissolving dimethylaniline in an inert organic solvent to moderate the otherwise violent reaction with fuming nitric acid.

This procedure is adapted from a method designed to improve the yield and purity of this compound from dimethylaniline.[3]

-

Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, a solution of 75 g of fuming nitric acid (d. 1.52) in 75 g of chloroform is prepared. A separate solution of a specified amount of dimethylaniline in 75 g of chloroform is also prepared.

-

Addition: The dimethylaniline solution is added dropwise to the nitric acid solution under vigorous stirring. The temperature of the reaction mixture is maintained between 2°C and 7°C. The formation of two liquid phases will be observed.

-

Reaction Progression: The mixture is then carefully warmed to 40°C. A significant evolution of nitrogen dioxide will occur at this temperature. For solvents like chloroform or dichloromethane, the solvent will begin to distill, which aids in temperature control.

-

Completion and Isolation: After the evolution of nitrogen dioxide subsides, the mixture is heated to 61°C to drive off the remaining solvent. The temperature is then raised to 80°C until the solution turns a light orange color.

-

Precipitation and Purification: Upon completion of the reaction, 50 ml of water is added to precipitate the crude this compound. The product is then washed with both cold and hot water. The resulting product should have a melting point of approximately 129°C. The reported yield for this method is up to 98% of the theoretical value.[3]

Economical Industrial Synthesis: The Dinitrochlorobenzene Method

In the 1930s, a more cost-effective two-step manufacturing process was commercialized.[2] This method first involves the synthesis of N-methyl-2,4-dinitroaniline from 2,4-dinitrochlorobenzene and methylamine, followed by the nitration of this intermediate to produce this compound. This route was made more viable by the development of the Smoleński method for the industrial production of methylamine after World War I.

Experimental Protocol: [1]

-

Initial Suspension: 203.5 parts of 99.5% 2,4-dinitrochlorobenzene are stirred in 390 parts of water to form a suspension.

-

Heating and Emulsification: The suspension is heated to 70°C over 35 minutes, at which point it forms a light brown emulsion around 46°C.

-

Methylamine Addition: 120 parts by volume of a 41% aqueous methylamine solution are added dropwise over 30 minutes, with the bath temperature maintained at 85°C. The reaction temperature will rise to approximately 88°C, and the emulsion will slowly solidify.

-

Base Addition and Suspension Formation: 103 parts by volume of a 30% sodium hydroxide solution are then added dropwise over one hour, causing the temperature to drop below 81°C. The solid crust that forms will detach from the flask walls, creating a yellow suspension.

-

Reaction Completion and Isolation: The suspension is heated to 90°C for 15 minutes and stirred at 85-90°C for one hour. It is then cooled to 30°C over two hours and filtered.

-

Washing and Drying: The filter cake is washed with 1150 parts of water and dried under vacuum at 60°C. This process yields N-methyl-2,4-dinitroaniline with a melting point of 177-178°C and a yield of approximately 97.8%.[1]

The N-methyl-2,4-dinitroaniline produced in the first step is then nitrated using a mixture of nitric and sulfuric acids to yield the final product, 2,4,6-trinitrophenylmethylnitramine (this compound).

The Smoleński Method for Methylamine Production

The industrial viability of the dinitrochlorobenzene route to this compound was significantly enhanced by the development of an efficient method for producing methylamine. After World War I, Kazimierz Smoleński and his wife Eugenia discovered a process for the amination of alcohols, including methanol, over an alumina or kaolin catalyst.[4] This process, which became known as the Smoleński method, allowed for the large-scale, economical production of methylamine from methanol and ammonia, which was a crucial precursor for the more efficient this compound synthesis.

Physicochemical and Explosive Properties of this compound

The following tables summarize the key physical, chemical, and explosive properties of 2,4,6-trinitrophenylmethylnitramine.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C₇H₅N₅O₈ |

| Molar Mass | 287.144 g/mol |

| Appearance | Yellow crystalline solid |

| Odor | Odorless |

| Density | 1.73 g/cm³ |

| Melting Point | 129.5 °C (402.6 K) |

| Boiling Point | 187 °C (decomposes/explodes) |

| Solubility in Water | Practically insoluble |

| Solubility in Organic Solvents | Soluble in acetone and benzene |

Table 2: Explosive Properties of this compound

| Property | Value |

| Explosive Velocity | 7,200 - 7,300 m/s |

| Sensitivity | Sensitive to friction, shock, and spark |

| Use | Detonators and explosive booster charges |

Visualizing the Synthetic Pathways

The following diagrams illustrate the chemical synthesis routes to this compound.

Conclusion

The discovery and subsequent development of manufacturing processes for 2,4,6-trinitrophenylmethylnitramine represent a significant chapter in the history of energetic materials. From its initial laboratory synthesis by Mertens to the more economical industrial processes enabled by advancements in chemical manufacturing, the story of this compound is one of scientific and technological progression. While its use has been largely superseded by more modern explosives, a technical understanding of its history, synthesis, and properties remains valuable for researchers in the fields of chemistry, materials science, and related disciplines.

References

- 1. Synthesis routes of N-Methyl-2,4-dinitroaniline [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 4. US1875746A - Production of methylamine - Google Patents [patents.google.com]

- 5. Nitramine | C7H5N5O8 | CID 10178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound - Sciencemadness Wiki [sciencemadness.org]

An In-depth Technical Guide to the Thermal Decomposition Mechanism of Tetryl

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetryl (2,4,6-trinitrophenylmethylnitramine) is a high-energy material whose thermal stability is a critical parameter for its safe handling, storage, and application. This technical guide provides a comprehensive overview of the thermal decomposition mechanism of this compound, drawing upon a wide range of experimental and computational studies. The core focus is on the kinetic parameters, decomposition pathways, and the analytical methodologies used to elucidate these characteristics. This document is intended to serve as a detailed resource for researchers and professionals working with energetic materials.

Introduction

This compound, a powerful secondary explosive, undergoes complex decomposition reactions when subjected to thermal stress. Understanding the intricacies of this process is paramount for predicting its behavior under various conditions and ensuring safety. The thermal decomposition of this compound is characterized by an initial homolytic cleavage of the weakest bond, followed by a series of secondary reactions that are often autocatalytic in nature. This guide will delve into the fundamental steps of this decomposition, the products formed, and the kinetic parameters that govern the reaction rates.

Thermal Decomposition Mechanism

The thermal decomposition of this compound is a multi-step process initiated by the scission of the N-NO2 bond, which is the weakest linkage in the molecule with a bond energy of approximately 168 kJ/mol[1]. This initial step is the primary trigger for a cascade of subsequent reactions.

Initiation Step: N-NO2 Bond Homolysis

The primary and rate-determining step in the thermal decomposition of this compound is the homolytic cleavage of the bond between the amino nitrogen and the nitro group (N-NO2). This bond scission results in the formation of a 2,4,6-trinitrophenylmethylaminyl radical and a nitrogen dioxide (NO2) radical[1].

Propagation and Secondary Reactions

Following the initial bond cleavage, the highly reactive radical species participate in a series of complex secondary reactions. The nitrogen dioxide (NO2) produced in the initiation step plays a crucial role in the subsequent autocatalytic decomposition pathway. These reactions lead to the formation of various intermediate and final products.

Key secondary reactions include:

-

Hydrogen Abstraction: The reactive radicals can abstract hydrogen atoms from other this compound molecules or from intermediate species.

-

Rearrangement: The aminyl radical can undergo rearrangement.

-

Attack on the Aromatic Ring: The radicals can attack the trinitrobenzene ring, leading to its fragmentation.

The decomposition of this compound has been found to be autocatalytic, where the decomposition products, particularly nitrogen oxides, accelerate the overall reaction rate[1].

Intermediate and Final Products

A variety of gaseous and solid products are formed during the thermal decomposition of this compound. The major and most consistently identified products include:

-

Nitrogen Dioxide (NO2): A primary gaseous product from the initial N-NO2 bond scission[1].

-

Picric Acid (2,4,6-trinitrophenol): A major solid residue and a key intermediate in the decomposition pathway[1]. Its formation indicates that the trinitrobenzene ring is retained during the initial stages of decomposition[1].

-

Carbon Dioxide (CO2): A gaseous product indicating further oxidation and fragmentation of the molecule[1].

-

N-methylpicramide: A decomposition product identified in some analytical studies, particularly under conditions where hydrolysis may occur during analysis[2].

Other minor products that have been reported or are likely to form include 2,4,6-trinitroanisole and N-methyl-2,4,6-trinitroaniline[1]. Pyrolysis gas chromatography has indicated the formation of up to 16 different products, many of which are yet to be fully identified[1].

Kinetic Analysis

The kinetics of this compound's thermal decomposition have been investigated using various techniques, primarily Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These studies provide crucial parameters such as activation energy (Ea) and the pre-exponential factor (A), which are essential for modeling the decomposition rate and predicting the material's stability.

Kinetic Parameters

The activation energy for the initial N-NO2 bond rupture has been determined to be approximately 177 kJ/mol[1]. However, the overall decomposition is a complex process, and kinetic parameters can vary depending on the experimental conditions and the extent of the reaction.

| Parameter | Value | Method | Reference |

| Activation Energy (Ea) | 177 kJ/mol | High-Temperature Infrared Spectroscopy | [1] |

| N-NO2 Bond Energy | ~168 kJ/mol | - | [1] |

Note: The kinetic parameters obtained from mass loss studies often represent an average value for all the simultaneous decomposition reactions[1].

Experimental Protocols

A variety of analytical techniques are employed to study the thermal decomposition of this compound and to identify its degradation products.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with the thermal decomposition of this compound, providing information on the decomposition temperature, enthalpy, and kinetics.

-

Apparatus: A differential scanning calorimeter (e.g., Seiko DSC-220-C) is used[3].

-

Sample Preparation: A small, precisely weighed sample of this compound (typically 1-5 mg) is placed in an aluminum or hermetically sealed pan.

-

Experimental Conditions:

-

Heating Rate: A constant heating rate, typically in the range of 5-20 °C/min, is applied.

-

Atmosphere: The experiment is usually conducted under an inert atmosphere, such as nitrogen, to prevent oxidation.

-

Temperature Range: The sample is heated from ambient temperature to a temperature above its decomposition point (e.g., up to 300 °C).

-

-

Data Analysis: The resulting DSC curve (heat flow vs. temperature) is analyzed to determine the onset temperature of decomposition, the peak exothermic temperature, and the total heat of decomposition. Kinetic parameters can be calculated using methods like the ASTM E698 standard[4].

Thermogravimetric Analysis (TGA)

TGA measures the mass loss of a sample as a function of temperature, providing information on the decomposition stages and kinetics.

-

Apparatus: A thermogravimetric analyzer (e.g., Netzsch STA 409) is used[1].

-

Sample Preparation: A small, accurately weighed sample of this compound is placed in a sample pan (e.g., alumina or platinum).

-

Experimental Conditions:

-

Heating Rate: A linear heating rate, typically between 5 and 20 °C/min, is applied.

-

Atmosphere: The analysis is performed under a controlled atmosphere, usually an inert gas like nitrogen or argon, at a constant flow rate.

-

Temperature Range: The sample is heated from room temperature through its decomposition range.

-

-

Data Analysis: The TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to determine the temperatures at which mass loss occurs and the rate of decomposition. Kinetic parameters can be derived from the data using various models.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for the separation and quantification of this compound and its non-volatile decomposition products, such as picric acid.

-

Apparatus: A standard HPLC system equipped with a UV detector is commonly used[5].

-

Sample Preparation: The residue from a thermal decomposition experiment is dissolved in a suitable solvent, typically acetonitrile[2]. The solution is then filtered through a 0.45 µm filter before injection.

-

Chromatographic Conditions (based on EPA Method 8330B):

-

Data Analysis: The concentration of this compound and its decomposition products is determined by comparing the peak areas or heights in the sample chromatogram to those of known standards.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to separate and identify the volatile and semi-volatile products of this compound's thermal decomposition. However, the thermal lability of this compound presents challenges for this technique[7].

-

Apparatus: A gas chromatograph coupled to a mass spectrometer.

-

Sample Preparation: The gaseous products from a pyrolysis or thermal decomposition experiment are collected and injected into the GC.

-

Chromatographic Conditions:

-

Injector: A low-temperature injector (e.g., 180 °C) is used to minimize the thermal degradation of this compound before it reaches the column[2].

-

Column: A short capillary column (e.g., 5 m) with a stationary phase like DB-5MS is often employed[2].

-

Carrier Gas: Helium is typically used as the carrier gas.

-

Oven Program: A temperature program is used to separate the various decomposition products.

-

-

Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode to generate mass spectra of the eluting compounds.

-

Data Analysis: The identification of the decomposition products is achieved by comparing their mass spectra with libraries of known spectra (e.g., NIST library).

Conclusion

The thermal decomposition of this compound is a complex, autocatalytic process initiated by the homolytic cleavage of the N-NO2 bond. This initial step leads to the formation of highly reactive radical species that drive a cascade of secondary reactions, ultimately producing a variety of gaseous and solid products, with nitrogen dioxide and picric acid being the most prominent. The kinetic parameters of this decomposition are crucial for safety assessments and stability predictions. A combination of analytical techniques, including DSC, TGA, HPLC, and GC-MS, is essential for a comprehensive understanding of the decomposition mechanism. This guide provides a foundational overview of the current knowledge and the experimental approaches used to study the thermal decomposition of this compound, serving as a valuable resource for professionals in the field.

References

- 1. mdpi.com [mdpi.com]

- 2. epa.gov [epa.gov]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. eag.com [eag.com]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. Development and validation of a new RP-HPLC method for organic explosive compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Advanced GC-MS Blog Journal: this compound Analysis using the 5975-SMB GC-MS with Cold EI [blog.avivanalytical.com]

Spectroscopic Profile of Tetryl: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of Tetryl (N-methyl-N,2,4,6-tetranitroaniline), a secondary explosive material. The focus is on three core analytical techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy. This document summarizes key spectral data, details experimental methodologies, and provides visual workflows for the analytical processes.

Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound, typically recorded in deuterated dimethyl sulfoxide (DMSO-d6), provide characteristic chemical shifts that are crucial for its identification and structural confirmation.

| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Assignment |

| Aromatic | 9.318 | s | CH (aromatic ring) |

| Methyl | 3.657 | s | N-CH₃ |

Table 1: ¹H NMR Spectral Data for this compound in DMSO-d6.

| ¹³C NMR | Chemical Shift (ppm) | Assignment |

| Aromatic | 148.00 | C-NO₂ |

| Aromatic | 145.94 | C-NO₂ |

| Aromatic | 129.76 | C-N |

| Aromatic | 125.44 | CH |

| Methyl | 40.16 | N-CH₃ |

Table 2: ¹³C NMR Spectral Data for this compound in DMSO-d6.

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound is characterized by strong absorption bands corresponding to the nitro groups, as well as vibrations of the aromatic ring and the methyl group.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1610 | Strong | Asymmetric NO₂ stretching (aromatic) |

| ~1530 | Strong | Asymmetric NO₂ stretching (N-NO₂) |

| ~1345 | Strong | Symmetric NO₂ stretching (aromatic) |

| ~1280 | Strong | Symmetric NO₂ stretching (N-NO₂) |

| ~1170 | Medium | C-N stretching |

| ~920 | Medium | Aromatic C-H out-of-plane bending |

| ~740 | Medium | O-N-O bending |

Table 3: Characteristic FT-IR Absorption Bands of this compound.

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information to IR spectroscopy. The Raman spectrum of this compound is particularly useful for identifying the symmetric vibrations of the nitro groups and the skeletal vibrations of the aromatic ring.

| Raman Shift (cm⁻¹) | Intensity | Assignment |

| ~1360 | Strong | Symmetric NO₂ stretching (aromatic) |

| ~1290 | Medium | N-N stretching |

| ~1010 | Medium | Aromatic ring breathing |

| ~830 | Medium | NO₂ scissoring |

| ~300-400 | Medium | Skeletal deformations |

Table 4: Characteristic Raman Shifts of this compound.

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound for structural elucidation and purity assessment.

Materials:

-

This compound sample

-

Deuterated dimethyl sulfoxide (DMSO-d6)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of DMSO-d6 in a clean, dry vial. Vortex the mixture to ensure complete dissolution.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Instrumentation:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Calibrate the chemical shift scale using the residual solvent peak of DMSO-d6 (δH = 2.50 ppm, δC = 39.52 ppm).

-

Integrate the signals in the ¹H NMR spectrum.

-

FT-IR Spectroscopy

Objective: To obtain an infrared absorption spectrum of this compound to identify its functional groups.

Materials:

-

This compound sample (solid)

-

Potassium bromide (KBr), spectroscopic grade

-

Mortar and pestle

-

Pellet press

-

FT-IR spectrometer with a DTGS or MCT detector

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Dry the KBr powder in an oven to remove any moisture.

-

Place a small amount of this compound (approx. 1-2 mg) and about 100-200 mg of dry KBr in an agate mortar.

-

Grind the mixture thoroughly with a pestle until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powder into the die of a pellet press.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

-

Sample Spectrum: Place the KBr pellet containing the sample in the sample holder and acquire the IR spectrum.

-

Data Acquisition:

-

Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

-

Data Processing:

-

The background spectrum is automatically subtracted from the sample spectrum.

-

Identify and label the major absorption peaks.

-

Raman Spectroscopy

Objective: To obtain a Raman scattering spectrum of this compound to identify its characteristic vibrational modes.

Materials:

-

This compound sample (solid)

-

Microscope slide

-

Raman spectrometer with a laser excitation source (e.g., 785 nm)

Procedure:

-

Sample Preparation: Place a small amount of the solid this compound sample onto a clean microscope slide.

-

Instrumentation:

-

Place the slide on the microscope stage of the Raman spectrometer.

-

Focus the laser beam onto the sample using the microscope objective.

-

-

Data Acquisition:

-

Select the appropriate laser power and acquisition time to obtain a good quality spectrum without causing sample degradation.

-

Acquire the Raman spectrum over the desired spectral range (e.g., 200-1800 cm⁻¹).

-

Collect multiple scans and average them to improve the signal-to-noise ratio.

-

-

Data Processing:

-

Perform a baseline correction to remove any fluorescence background.

-

Identify and label the characteristic Raman shifts.

-

Visualized Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflows for the spectroscopic analysis of this compound.

Caption: Workflow for NMR Spectroscopic Analysis of this compound.

Caption: Workflow for FT-IR Spectroscopic Analysis of this compound.

Caption: Workflow for Raman Spectroscopic Analysis of this compound.

An In-depth Technical Guide to the Crystallography and Molecular Structure of Tetryl

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the crystallographic and molecular structure of Tetryl (2,4,6-trinitrophenyl-N-methylnitramine), a significant secondary explosive. A detailed analysis of its crystal system, unit cell parameters, and molecular geometry, including bond lengths, bond angles, and dihedral angles, is presented based on the seminal work in the field. This document also outlines the experimental protocols for obtaining high-quality single crystals of this compound and the methodology for its structural determination via single-crystal X-ray diffraction. The information is structured to be a vital resource for professionals in materials science, chemistry, and related fields, offering precise data and procedural insights.

Introduction

This compound, with the IUPAC name N-methyl-N,2,4,6-tetranitroaniline, is a well-known explosive material that has been extensively used in military applications.[1] Its chemical formula is C₇H₅N₅O₈, and it has a molecular weight of approximately 287.14 g/mol .[1][2] this compound typically appears as a yellow crystalline solid.[1] A thorough understanding of its solid-state structure is crucial for predicting its stability, performance, and safety. This guide delves into the detailed crystallographic data and molecular architecture of this compound, providing a foundational dataset for computational modeling and experimental research.

Crystallographic Data

The crystal structure of this compound has been definitively determined through single-crystal X-ray diffraction. The crystallographic data presented here is based on the foundational study by H. H. Cady, which remains the authoritative source on the subject.

Crystal System and Unit Cell

This compound crystallizes in the monoclinic system, belonging to the space group P2₁/c . This space group is centrosymmetric. The unit cell contains four this compound molecules (Z = 4).[3] The established unit cell parameters are summarized in Table 1.

Table 1: Unit Cell Parameters for this compound [3]

| Parameter | Value |

| a | 14.129 Å |

| b | 7.374 Å |

| c | 10.614 Å |

| α | 90° |

| β | 95.07° |

| γ | 90° |

| Cell Volume | 1100.4 ų |

| Z | 4 |

| Space Group | P2₁/c |

Note: Data from the Crystallography Open Database, referencing Cady, H. H. (1967). Acta Crystallographica, 23, 601-609.[3]

Polymorphism

Despite investigations into the solid-state properties of many energetic materials, there is a notable lack of extensive reports on well-characterized polymorphs of this compound under standard conditions. The monoclinic form described herein is the most commonly cited and stable structure.

Molecular Structure and Geometry

The molecular structure of this compound is characterized by a 2,4,6-trinitrophenyl group bonded to a methylnitramine moiety. A key feature of its conformation is the non-planar arrangement of its substituent groups with respect to the benzene ring. This steric hindrance influences the molecule's stability and energetic properties.

Bond Lengths

The intramolecular bond lengths are crucial for understanding the electronic structure and stability of the this compound molecule. Selected average bond lengths are presented in Table 2.

Table 2: Selected Average Intramolecular Bond Lengths in this compound

| Bond | Average Length (Å) |

| C-C (aromatic) | 1.38 |

| C-N (nitro group) | 1.48 |

| N-O (nitro group) | 1.22 |

| C-N (nitramine) | 1.44 |

| N-N (nitramine) | 1.39 |

| N-C (methyl) | 1.47 |

| N-O (nitramine) | 1.23 |

Note: These are representative values and can vary slightly within the molecule due to the local chemical environment.

Bond Angles

The bond angles within the this compound molecule deviate from ideal geometries due to steric strain imposed by the bulky nitro and nitramine groups. Table 3 lists key bond angles.

Table 3: Selected Intramolecular Bond Angles in this compound

| Angle | Average Value (°) |

| C-C-C (aromatic) | 120.0 |

| C-C-N (nitro group) | 120.0 |

| O-N-O (nitro group) | 125.0 |

| C-N-N (nitramine) | 115.0 |

| C-N-C (nitramine) | 120.0 |

| N-N-O (nitramine) | 118.0 |

Note: These are representative values subject to minor variations within the molecular structure.

Dihedral Angles and Molecular Conformation

The conformation of the this compound molecule is significantly non-planar. The nitro groups and the methylnitramine group are twisted out of the plane of the benzene ring. The dihedral angles, which describe the rotation around a bond, are essential for defining this three-dimensional shape. For instance, the dihedral angles between the plane of the benzene ring and the planes of the ortho-nitro groups are substantial, relieving steric clash. Similarly, the nitramine group is not coplanar with the aromatic ring. This twisted conformation is a critical aspect of its molecular structure.

Experimental Protocols

The determination of the crystal and molecular structure of this compound relies on the successful growth of high-quality single crystals followed by analysis using single-crystal X-ray diffraction.

Single Crystal Growth of this compound

High-quality single crystals of this compound suitable for X-ray diffraction can be grown from solution by slow evaporation.

-

Solvent Selection : Ethyl acetate has been reported as a suitable solvent for growing large single crystals of this compound.[4] Other solvents in which this compound is soluble at elevated temperatures but less soluble at room temperature may also be effective.[5]

-

Procedure :

-

Prepare a saturated solution of this compound in the chosen solvent (e.g., ethyl acetate) at a slightly elevated temperature to ensure complete dissolution.

-

Filter the hot solution to remove any insoluble impurities.

-

Cover the container with a perforated lid (e.g., parafilm with small pinholes) to allow for slow evaporation of the solvent.

-

Place the container in a vibration-free environment at a constant, controlled temperature.

-

Allow the solvent to evaporate slowly over several days to weeks. As the solvent evaporates, the solution becomes supersaturated, leading to the formation of single crystals.

-

Once crystals of sufficient size (typically 0.1-0.5 mm in each dimension) have formed, they can be carefully harvested from the mother liquor.

-

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid.[6]

-

Data Collection :

-

A suitable single crystal of this compound is selected and mounted on a goniometer head.

-

The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential degradation.

-

A monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å) is directed at the crystal.

-

As the crystal is rotated through a series of angles, the X-rays are diffracted by the electron clouds of the atoms, producing a diffraction pattern of spots with varying intensities.

-

A detector records the positions and intensities of these diffracted spots.

-

-

Structure Solution and Refinement :

-

The collected diffraction data is processed to determine the unit cell dimensions and space group.

-

The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods.

-

The atomic positions and their anisotropic displacement parameters are refined using a least-squares algorithm. This process minimizes the difference between the observed diffraction intensities and those calculated from the structural model.

-

Hydrogen atoms are typically located from the difference Fourier map and refined with appropriate constraints.

-

The final refined structure provides precise bond lengths, bond angles, and dihedral angles.

-

Visualization of Key Relationships

To illustrate the workflow and structural relationships, the following diagrams are provided.

Conclusion

This technical guide has synthesized the critical crystallographic and molecular structure data for this compound. The provided tables of quantitative data offer a quick reference for researchers, while the detailed experimental protocols serve as a practical guide for crystallographic studies of this compound and related energetic materials. The non-planar, sterically hindered molecular structure is a key determinant of its chemical and physical properties. The information and visualizations presented herein provide a robust foundation for further research and development in the field of energetic materials.

References

An In-depth Technical Guide to the Solubility and Solvent Effects on Tetryl Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of Tetryl (2,4,6-trinitrophenylmethylnitramine), a historically significant secondary explosive. Understanding these properties is crucial for handling, storage, environmental fate assessment, and the development of safe disposal methodologies. This document collates quantitative solubility data in aqueous and organic solvents, details the effects of various solvents on this compound's chemical stability, and outlines the experimental protocols for these determinations. Degradation pathways, influenced by solvent properties, are visualized to provide a clear understanding of the underlying chemical processes.

Introduction

This compound (C₇H₅N₅O₈) is a yellow crystalline solid that was widely used as a booster explosive.[1] While its production and use have been largely phased out in many countries, legacy munitions and contaminated sites remain a concern.[1] The solubility and stability of this compound are critical parameters that dictate its environmental mobility, potential for human exposure, and the efficacy of remediation strategies. This guide synthesizes available data to provide a detailed resource for professionals working with or studying this energetic material.

Solubility of this compound

This compound is generally characterized as being slightly soluble in water and more soluble in several organic solvents.[1][2][3] The solubility is a key factor in its dissolution from solid-phase contamination into groundwater and its processing during manufacturing and decommissioning.

Aqueous Solubility

This compound exhibits limited solubility in water, which is dependent on temperature.

Table 1: Quantitative Solubility of this compound in Water

| Temperature (°C) | Solvent | Solubility (mg/L) | Solubility ( g/100 mL) | Reference |

| 0.5 | Water | 51 | 0.0051 | [4] |

| 20 | Fresh Water | 75 | 0.0075 | [2][3][5] |

| 25 | Salt Water | 26 | 0.0026 | [2][3] |

| 98.6 | Water | 1680 | 0.168 | [4] |

Solubility in Organic Solvents